

Application Notes and Protocols: Synthesis and Evaluation of TEAD Degradar-1

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Compound of Interest

Compound Name: *TEAD ligand 1*

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Introduction

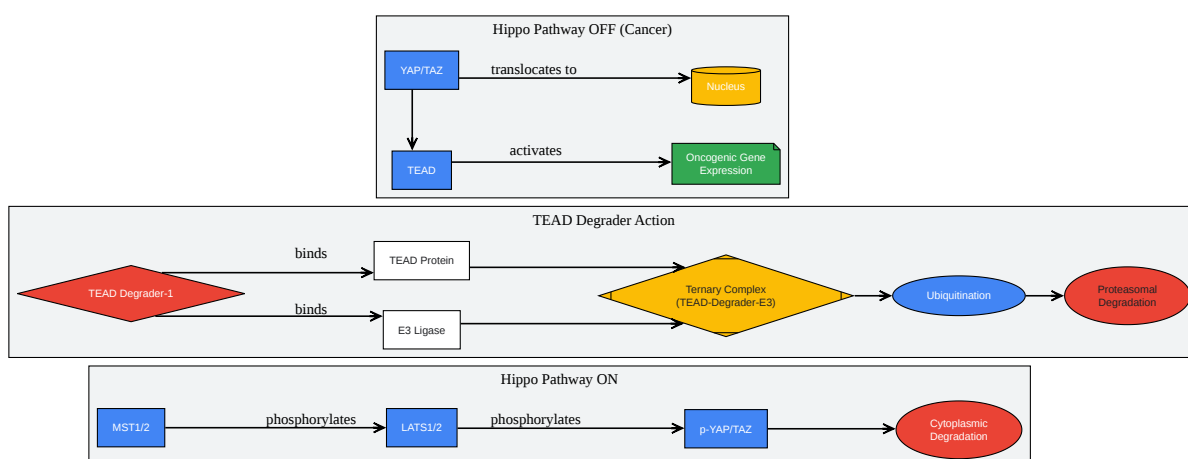
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in the development of various cancers. The TEA Domain (TEAD) family of transcription factors are the primary downstream effectors of the Hippo pathway. In the "Hippo-off" state, the transcriptional co-activators YAP and TAZ translocate to the nucleus and bind to TEAD, driving the expression of genes that promote cell growth and proliferation.^{[1][2][3][4][5]} Consequently, targeting the TEAD-YAP/TAZ interaction is a promising therapeutic strategy for cancers with aberrant Hippo pathway signaling.

TEAD degrader-1 is a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of TEAD proteins. It is synthesized from **TEAD ligand 1**, which binds to the TEAD protein, and is linked to a ligand for an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery to selectively eliminate TEAD.^{[6][7][8][9]} This document provides detailed protocols for the synthesis of TEAD degrader-1 from **TEAD ligand 1** and for its subsequent biological evaluation.

Signaling Pathway

The Hippo signaling pathway controls cell fate by regulating the nuclear localization of the transcriptional co-activators YAP and TAZ. When the pathway is active ("Hippo-on"), a kinase cascade leads to the phosphorylation of YAP/TAZ, resulting in their cytoplasmic sequestration

and degradation. In many cancers, the Hippo pathway is inactive ("Hippo-off"), allowing YAP/TAZ to enter the nucleus and bind to TEAD transcription factors, promoting the expression of pro-proliferative and anti-apoptotic genes.[1][2][4] TEAD degraders function by targeting TEAD proteins for proteasomal degradation, thereby inhibiting the transcription of these oncogenic genes.



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Caption: Hippo signaling pathway and mechanism of TEAD degrader-1.

Synthesis of TEAD Degradation-1

The synthesis of TEAD degrader-1 is a multi-step process that involves the coupling of **TEAD ligand 1** with an appropriate linker and an E3 ligase ligand. The general synthetic scheme is outlined below.

Experimental Workflow: Synthesis

Caption: General workflow for the synthesis of TEAD degrader-1.

Protocol: Synthesis of TEAD Degrader-1 from TEAD Ligand 1

This protocol is a general guideline based on published synthetic routes for similar PROTAC molecules.^[7] Optimization of reaction conditions may be necessary.

Materials:

- **TEAD ligand 1** (e.g., MedChemExpress HY-158400)^[6]
- Appropriate linker with two reactive ends (e.g., a diamine or diol)
- E3 ligase ligand with a compatible reactive group (e.g., a carboxylic acid derivative of thalidomide for coupling with an amine)
- Coupling reagents (e.g., HATU, HOBt, EDC)
- Bases (e.g., DIPEA, triethylamine)
- Anhydrous solvents (e.g., DMF, DCM)
- Reagents for deprotection if protecting groups are used (e.g., TFA for Boc group removal)
- Materials for purification (e.g., silica gel for column chromatography, HPLC system)
- Analytical instruments (NMR, LC-MS)

Procedure:

- Step 1: Linker Attachment to **TEAD Ligand 1**.

- Dissolve **TEAD ligand 1** and a molar excess of the linker in an anhydrous solvent such as DMF.
- Add a coupling agent and a non-nucleophilic base.
- Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.
- Upon completion, quench the reaction and perform an aqueous workup.
- Purify the resulting intermediate by column chromatography.
- Step 2: Coupling with E3 Ligase Ligand.
 - Dissolve the purified intermediate from Step 1 and the E3 ligase ligand in an anhydrous solvent.
 - Add a coupling agent and a base.
 - Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.
- Step 3: Deprotection (if necessary).
 - If any protecting groups were used on the linker or ligands, remove them using appropriate conditions (e.g., TFA in DCM for a Boc group).
- Step 4: Purification of TEAD Degradar-1.
 - Purify the final product by preparative HPLC to achieve high purity.
- Step 5: Characterization.
 - Confirm the structure and purity of the final TEAD degrader-1 using ^1H NMR, ^{13}C NMR, and high-resolution mass spectrometry (HRMS).

Biological Evaluation of TEAD Degradar-1

The biological activity of the synthesized TEAD degrader-1 should be evaluated through a series of in vitro assays.

Quantitative Data Summary

Assay Type	Cell Line	Metric	Value	Reference
Degradation	293T (Flag-TEAD2 transfected)	DC ₅₀	54.1 nM	[7][9]
NCI-H226	% Degradation at 0.1 µM	42.4%	[7]	
Anti-proliferative Activity	NCI-H226	IC ₅₀	0.21 µM	[9]
TEAD Isoform Selectivity	293T (Flag-TEAD transfected)	Degradation	Selective for TEAD2 over TEAD1, TEAD3, and TEAD4	[7]

Experimental Protocols

1. Cell Culture and Treatment

- Cell Lines: Use relevant cancer cell lines with known Hippo pathway status (e.g., NF2-deficient NCI-H226 mesothelioma cells, which are YAP-dependent).[7][10]
- Culture Conditions: Maintain cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
- Treatment: Treat cells with varying concentrations of TEAD degrader-1 for the desired time points (e.g., 24 hours for degradation studies).[7]

2. Western Blotting for TEAD Degradation

- Objective: To quantify the reduction in TEAD protein levels following treatment with the degrader.
- Procedure:
 - Lyse treated cells and determine protein concentration using a BCA assay.

- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane and probe with primary antibodies against TEAD (a pan-TEAD antibody or isoform-specific antibodies) and a loading control (e.g., GAPDH or β -actin).
- Incubate with HRP-conjugated secondary antibodies.
- Visualize bands using a chemiluminescence detection system.
- Quantify band intensities using densitometry software.

3. Cell Viability Assay

- Objective: To determine the effect of TEAD degradation on cell proliferation.
- Procedure:
 - Seed cells in 96-well plates and allow them to adhere overnight.
 - Treat with a serial dilution of TEAD degrader-1 for a specified period (e.g., 72 hours).
 - Assess cell viability using a commercially available assay (e.g., CellTiter-Glo).
 - Calculate the IC_{50} value from the dose-response curve.

4. Quantitative PCR (qPCR) for Target Gene Expression

- Objective: To measure the effect of TEAD degradation on the transcription of YAP/TAZ-TEAD target genes.
- Procedure:
 - Extract total RNA from treated cells and reverse transcribe it to cDNA.
 - Perform qPCR using primers for known TEAD target genes (e.g., CTGF, CYR61, ANKRD1).^{[7][11]}
 - Normalize the expression levels to a housekeeping gene (e.g., GAPDH).

- Calculate the fold change in gene expression relative to vehicle-treated control cells.

5. Ternary Complex Formation Assay (AlphaLISA)

- Objective: To confirm the formation of the TEAD-degrader-E3 ligase ternary complex.
- Procedure:
 - Use recombinant GST-tagged TEAD protein, His-tagged CRBN/DDB1 complex, and the synthesized TEAD degrader.
 - In a 96-well plate, incubate the proteins and serially diluted degrader.
 - Add AlphaLISA acceptor beads (e.g., anti-GST) and donor beads (e.g., anti-His).
 - Measure the AlphaLISA signal, which is proportional to the amount of ternary complex formed.[\[10\]](#)

Conclusion

This document provides a comprehensive guide for the synthesis and evaluation of TEAD degrader-1. The provided protocols and data will aid researchers in the development and characterization of novel TEAD-targeting therapeutics. The successful synthesis and validation of TEAD degraders hold significant promise for the treatment of cancers driven by the Hippo signaling pathway.

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